![molecular formula C18H10Cl2F3NO2 B5141875 5-(2,4-dichlorophenyl)-N-[2-(trifluoromethyl)phenyl]-2-furamide](/img/structure/B5141875.png)
5-(2,4-dichlorophenyl)-N-[2-(trifluoromethyl)phenyl]-2-furamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(2,4-dichlorophenyl)-N-[2-(trifluoromethyl)phenyl]-2-furamide, also known as DCF or DCFDA, is a synthetic compound that has been widely used in scientific research. This compound is a derivative of dichlorofluorescein, which is a fluorescent dye that is commonly used in cell biology and biochemistry experiments. DCF has been shown to have a variety of biochemical and physiological effects, and has been used in a number of different research applications.
作用機序
5-(2,4-dichlorophenyl)-N-[2-(trifluoromethyl)phenyl]-2-furamide is a cell-permeable compound that is converted to its fluorescent form, dichlorofluorescein, by cellular esterases. Once inside the cell, 5-(2,4-dichlorophenyl)-N-[2-(trifluoromethyl)phenyl]-2-furamide is oxidized by ROS to form the fluorescent product dichlorofluorescein (5-(2,4-dichlorophenyl)-N-[2-(trifluoromethyl)phenyl]-2-furamide). 5-(2,4-dichlorophenyl)-N-[2-(trifluoromethyl)phenyl]-2-furamide is a highly sensitive probe for the detection of ROS, and has been used to study the role of ROS in a variety of different biological processes.
Biochemical and Physiological Effects:
5-(2,4-dichlorophenyl)-N-[2-(trifluoromethyl)phenyl]-2-furamide has been shown to have a number of different biochemical and physiological effects, including the induction of apoptosis, the inhibition of cell proliferation, and the modulation of intracellular signaling pathways. 5-(2,4-dichlorophenyl)-N-[2-(trifluoromethyl)phenyl]-2-furamide has also been shown to have anti-inflammatory effects, and has been used to study the role of inflammation in a variety of different disease states.
実験室実験の利点と制限
5-(2,4-dichlorophenyl)-N-[2-(trifluoromethyl)phenyl]-2-furamide is a highly sensitive probe for the detection of ROS, and has been used in a variety of different research applications. However, there are some limitations to the use of 5-(2,4-dichlorophenyl)-N-[2-(trifluoromethyl)phenyl]-2-furamide in lab experiments. For example, 5-(2,4-dichlorophenyl)-N-[2-(trifluoromethyl)phenyl]-2-furamide is sensitive to light and can be easily oxidized by ambient light, which can lead to false positive results. Additionally, 5-(2,4-dichlorophenyl)-N-[2-(trifluoromethyl)phenyl]-2-furamide can be toxic to cells at high concentrations, which can limit its use in some experiments.
将来の方向性
There are a number of different future directions for the use of 5-(2,4-dichlorophenyl)-N-[2-(trifluoromethyl)phenyl]-2-furamide in scientific research. For example, 5-(2,4-dichlorophenyl)-N-[2-(trifluoromethyl)phenyl]-2-furamide could be used to study the role of ROS in the development of cancer, or to study the effects of oxidative stress on the immune system. Additionally, 5-(2,4-dichlorophenyl)-N-[2-(trifluoromethyl)phenyl]-2-furamide could be used to study the role of ROS in the development of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Overall, the use of 5-(2,4-dichlorophenyl)-N-[2-(trifluoromethyl)phenyl]-2-furamide in scientific research has the potential to provide valuable insights into a number of different biological processes, and could lead to the development of new therapies for a variety of different diseases.
合成法
5-(2,4-dichlorophenyl)-N-[2-(trifluoromethyl)phenyl]-2-furamide can be synthesized through a number of different methods, including the reaction of 2,4-dichlorophenyl hydrazine with 2-(trifluoromethyl)benzaldehyde, followed by cyclization with ethyl acetoacetate. Other methods of synthesis have also been reported, including the reaction of 2,4-dichlorophenyl isocyanate with 2-(trifluoromethyl)phenylamine, and the reaction of 2,4-dichlorophenyl hydrazine with 2-(trifluoromethyl)phenyl isothiocyanate.
科学的研究の応用
5-(2,4-dichlorophenyl)-N-[2-(trifluoromethyl)phenyl]-2-furamide has been used in a number of different scientific research applications, including the measurement of reactive oxygen species (ROS) in cells and tissues, the detection of apoptosis, and the measurement of intracellular pH. 5-(2,4-dichlorophenyl)-N-[2-(trifluoromethyl)phenyl]-2-furamide has also been used as a probe for the detection of oxidative stress in a variety of different cell types, and has been used to study the role of ROS in a number of different biological processes.
特性
IUPAC Name |
5-(2,4-dichlorophenyl)-N-[2-(trifluoromethyl)phenyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10Cl2F3NO2/c19-10-5-6-11(13(20)9-10)15-7-8-16(26-15)17(25)24-14-4-2-1-3-12(14)18(21,22)23/h1-9H,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBWNZSKMPCUHLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(F)(F)F)NC(=O)C2=CC=C(O2)C3=C(C=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10Cl2F3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2,4-dichlorophenyl)-N-[2-(trifluoromethyl)phenyl]furan-2-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(1-heptyl-1H-benzimidazol-2-yl)amino]ethanol hydrobromide](/img/structure/B5141795.png)
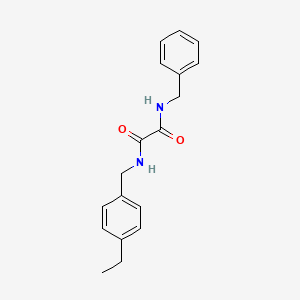
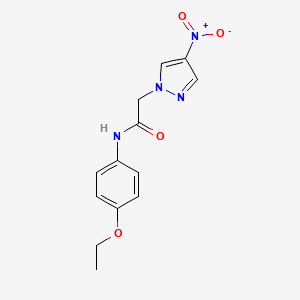
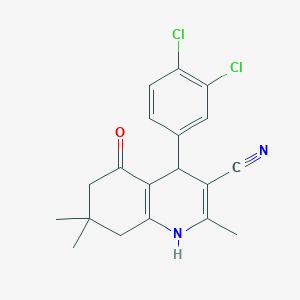
![N-[2-(2-phenoxyethoxy)ethyl]-2-propanamine oxalate](/img/structure/B5141814.png)
![1-[(4-tert-butylcyclohexyl)oxy]-3-[(1-phenylethyl)amino]-2-propanol hydrochloride](/img/structure/B5141820.png)
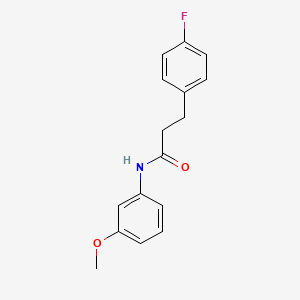
![3-[benzyl(methyl)amino]-1-phenyl-2,5-pyrrolidinedione](/img/structure/B5141830.png)
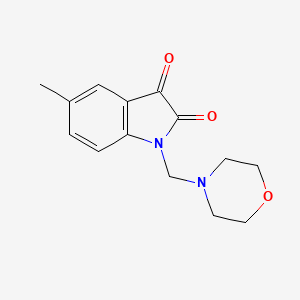


![N-[(1-{2-[4-(2-chlorophenoxy)-1-piperidinyl]-2-oxoethyl}-1H-tetrazol-5-yl)methyl]-N-methyl-2-propanamine](/img/structure/B5141868.png)

![4-ethoxy-N-({[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-3-nitrobenzamide](/img/structure/B5141897.png)